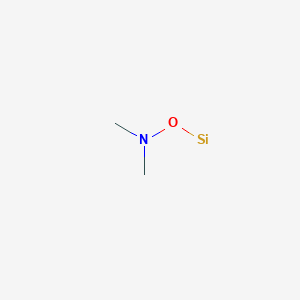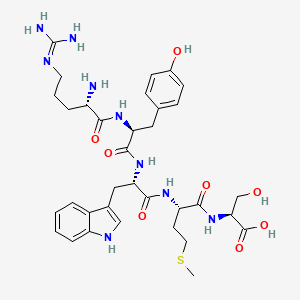
H-Arg-Tyr-Trp-Met-Ser-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Arg-Tyr-Trp-Met-Ser-OH is a peptide consisting of five amino acids: arginine, tyrosine, tryptophan, methionine, and serine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Tyr-Trp-Met-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers . These machines automate the SPPS process, allowing for the efficient and large-scale production of peptides with high purity.
Análisis De Reacciones Químicas
Types of Reactions
H-Arg-Tyr-Trp-Met-Ser-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for substitution reactions involving amino groups.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups attached to the amino groups.
Aplicaciones Científicas De Investigación
H-Arg-Tyr-Trp-Met-Ser-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for enzymes like proteases, aiding in the study of enzyme kinetics and specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of H-Arg-Tyr-Trp-Met-Ser-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, or other proteins through:
Hydrogen bonding: The hydroxyl group of serine and the phenol group of tyrosine can form hydrogen bonds.
Hydrophobic interactions: The aromatic rings of tyrosine and tryptophan can participate in hydrophobic interactions.
Electrostatic interactions: The positively charged guanidinium group of arginine can interact with negatively charged residues.
Comparación Con Compuestos Similares
Similar Compounds
H-Arg-Tyr-Trp-Met-OH: Lacks the serine residue, which may affect its solubility and interaction with other molecules.
H-Arg-Tyr-Trp-Met-Ser-NH2: The C-terminal amide modification can influence its stability and biological activity.
H-Arg-Tyr-Trp-Met-Ser-Gly-OH: Addition of glycine can alter its flexibility and overall conformation.
Uniqueness
H-Arg-Tyr-Trp-Met-Ser-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both hydrophobic and hydrophilic residues allows it to participate in a wide range of interactions, making it versatile for various applications.
Propiedades
Número CAS |
244181-62-2 |
|---|---|
Fórmula molecular |
C34H47N9O8S |
Peso molecular |
741.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H47N9O8S/c1-52-14-12-25(30(47)43-28(18-44)33(50)51)40-32(49)27(16-20-17-39-24-7-3-2-5-22(20)24)42-31(48)26(15-19-8-10-21(45)11-9-19)41-29(46)23(35)6-4-13-38-34(36)37/h2-3,5,7-11,17,23,25-28,39,44-45H,4,6,12-16,18,35H2,1H3,(H,40,49)(H,41,46)(H,42,48)(H,43,47)(H,50,51)(H4,36,37,38)/t23-,25-,26-,27-,28-/m0/s1 |
Clave InChI |
TXHBCJXIZMCQKC-BLVAWXTGSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


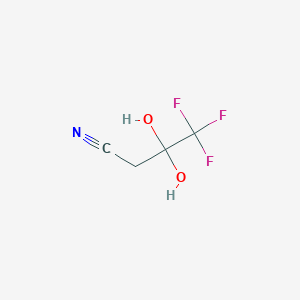
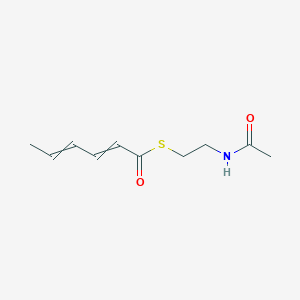
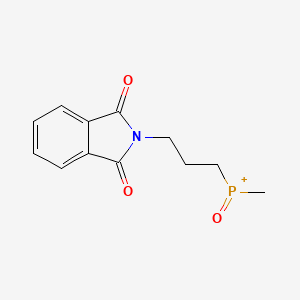
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
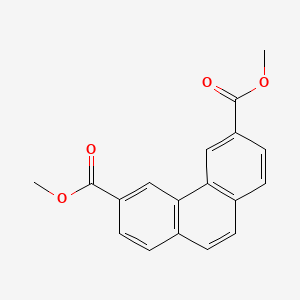
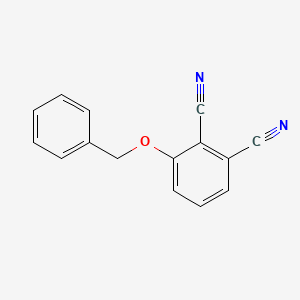

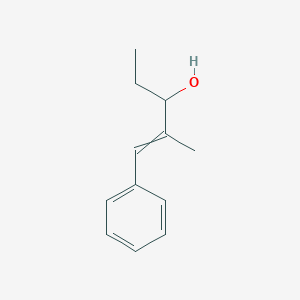
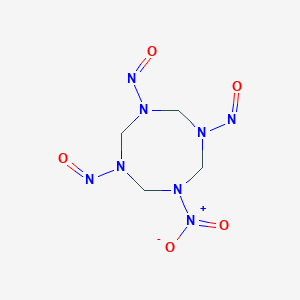
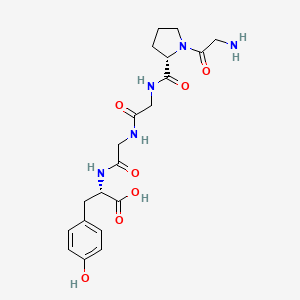
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
